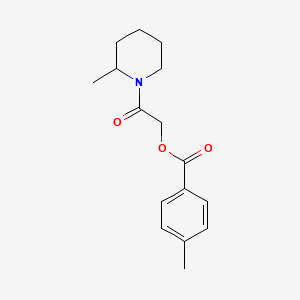

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate

Description

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate is a synthetic ester derivative featuring a methylpiperidine moiety linked via a keto-ethyl bridge to a 4-methylbenzoate group. This compound belongs to a broader class of keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatility in forming heterocycles and bioactive molecules .

Properties

IUPAC Name |

[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12-6-8-14(9-7-12)16(19)20-11-15(18)17-10-4-3-5-13(17)2/h6-9,13H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOQRELGELMKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 2-methylpiperidine with 4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Adamantyl-Based Esters ()

Adamantane-containing esters, such as 2-(Adamantan-1-yl)-2-oxoethyl 4-methylbenzoate (2h) , share a similar ester backbone but replace the methylpiperidine group with a bulky adamantane moiety. Key differences include:

- Lipophilicity : Adamantane’s high lipophilicity enhances membrane permeability compared to the methylpiperidine group, which may influence pharmacokinetics .

- Conformation : Adamantyl derivatives adopt a synclinal conformation, favoring head-to-tail molecular packing in crystals .

- Bioactivity : Adamantyl compounds exhibit antioxidant and anti-inflammatory properties, with 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate showing superior radical scavenging activity compared to standards .

Biphenyl Esters ()

Compounds like 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-methylbenzoate (2h) feature a biphenyl group instead of methylpiperidine. Notable distinctions include:

- Thermal Stability : Higher melting points (438–440 K vs. 413–415 K for adamantyl derivatives) suggest stronger intermolecular interactions in biphenyl esters .

- Spectral Data : NMR and IR profiles differ due to aromatic substitution patterns (e.g., biphenyl C–H stretching vs. methylpiperidine N–H signals) .

Halogenated and Methoxy Derivatives ()

2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate and 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate highlight the impact of halogen substituents:

Table 1: Key Properties of Selected Compounds

*Bioactivity inferred from methylpiperidine-containing analogs in and .

Biological Activity

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1260915-91-0 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

Structure

The structure of this compound includes a piperidine ring and an ester functional group, which are critical for its biological activity. The presence of the methyl group on the piperidine enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized that the compound may modulate the activity of enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit specific enzymes that contribute to inflammation, thereby exhibiting anti-inflammatory properties.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacteria and fungi.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for further investigation in inflammatory diseases.

- Potential Antitumor Activity : Some derivatives of piperidine compounds have been documented to possess antitumor properties, suggesting a possible avenue for research into cancer therapies .

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various piperidine derivatives, including this compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, indicating its potential as a therapeutic agent for inflammatory diseases. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Evaluation

In another research effort, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. Results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests that further optimization of its structure could enhance its antimicrobial potency .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl benzoate | Moderate antimicrobial effects |

| 4-Methylbenzoic acid esters | Varied anti-inflammatory properties |

This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, the unique structure of this compound may confer distinct advantages in specific therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.